Cas no 95-41-0 (dihydroisojasmone)

dihydroisojasmone structure
dihydroisojasmone structure
dihydroisojasmone
95-41-0
C11H18O
166.260023593903
34793

dihydroisojasmone Properties

Names and Identifiers

    • dihydroisojasmone
    • Dihydro-iso-Jasmone
    • 2-hexylcyclopent-2-en-1-one
    • ISOJASMONE
    • 2-Cyclopenten-1-one,2-hexyl
    • 2-Hexyl-2-cyclopenten-1-one
    • 2-Hexyl-2-cyclopentenone
    • 2-hexylcyclopent-2-enone
    • 2-n-Hexyl-2-cyclopenten-1-one
    • 2-n-hexyl-2-cyclopentenone
    • EINECS 202-417-5
    • isojasmone B11
    • 2-Hexyl-2-cyclopenten-1-one (ACI)
    • 2-Hexyl-1-cyclopenten-3-one
    • 2-Hexyl-2-cyclopenten-1-on
    • Isojasmol
    • NSC 78462
    • 2-Hexylcyclopent-2-enone
    • +Expand
    • VGECIEOJXLMWGO-UHFFFAOYSA-N
    • 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
    • O=C1CCC=C1CCCCCC

Computed Properties

  • 166.13600
  • 0
  • 1
  • 5
  • 12
  • 179
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • 7
  • 0

Experimental Properties

  • 3.24610
  • 17.07000
  • 1.4677 (estimate)
  • 254.5°C (rough estimate)
  • 0.8997 (rough estimate)

dihydroisojasmone Security Information

  • Xn Xn
  • 22

dihydroisojasmone Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

dihydroisojasmone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H922802-25ml
2-hexylcyclopent-2-en-1-one
95-41-0 99%
25ml
¥612.00

dihydroisojasmone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate ;  neutralized, rt
Reference
Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction
Itami, Kenichiro; Mitsudo, Koichi; Fujita, Kazuyoshi; Ohashi, Youichi; Yoshida, Junichi, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
Reference
A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions
Itami, Kenichiro; Mitsudo, Koichi; Yoshida, Junichi, Angewandte Chemie, 2002, 41(18), 3481-3484

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs
Negishi, Ei-Ichi; Tan, Ze; Liou, Show-Yee; Liao, Baiqiao, Tetrahedron, 2000, 56(52), 10197-10207

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones
Kulinkovich, O. G.; Sorokin, V. L., Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

Synthetic Circuit 5

Reaction Conditions
Reference
Syntheses of 2-cycloalken-1-ones
Shimazaki, Makoto; Huang, Zhi Hui; Goto, Mikiko; Suzuki, Noriko; Ohta, Akihiro, Synthesis, 1990, (8), 677-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Reference
Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes
Geraghty, Niall W. A.; Morris, Noreen M., Synthesis, 1989, (8), 603-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides
Sawada, Hiroyuki; Webb, Michael; Stoll, A. Timothy; Negishi, Eiichi, Tetrahedron Letters, 1986, 27(7), 775-8

Synthetic Circuit 8

Reaction Conditions
Reference
Isomerization of alkenes
Lu, Xingliang; Yu, Xiong; Xie, Liangyi, Youji Huaxue, 1985, (6), 479-85

Synthetic Circuit 9

Reaction Conditions
Reference
Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide
Baruah, Robindra N.; Sharma, Ram P.; Baruah, Jogendra N., Chemistry & Industry (London, 1983, (13),

Synthetic Circuit 10

Reaction Conditions
Reference
Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1982, 31(9), 612-14

Synthetic Circuit 11

Reaction Conditions
Reference
Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride
Cardinale, G.; Laan, J. A. M.; Russell, S. W.; Ward, J. P., Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1981, 30(11), 762-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
Reference
Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone
Iwahashi, Takashi; Matubara, Fumio; Yoshihiro, Yoshiro, Nippon Kagaku Kaishi, 1981, (7), 1121-8

Synthetic Circuit 14

Reaction Conditions
Reference
Palladium-assisted alkylation of olefins
Hegedus, Louis S.; Williams, Robert E.; McGuire, Michael A.; Hayashi, Tamio, Journal of the American Chemical Society, 1980, 102(15), 4973-9

Synthetic Circuit 15

Reaction Conditions
Reference
Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone
Yumoto, Takaari, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

Synthetic Circuit 16

Reaction Conditions
Reference
Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes
Vinogradov, M. G.; Direi, P. A.; Nikishin, G. I., Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones
Katsin, Nora; Ikan, Raphael, Synthetic Communications, 1977, 7(3), 185-8

Synthetic Circuit 18

Reaction Conditions
Reference
Allylic oxidation of monoalkyl-substituted cyclopentenes
Thakur, S. B.; Jadhav, K. S.; Shaligram, A. M.; Bhattacharyya, S. C., Indian Journal of Chemistry, 1975, 13(1), 29-32

Synthetic Circuit 19

Reaction Conditions
Reference
Simple route to 2-alkylcyclopent-2-enones
Caton, Michael P. L.; Coffee, Edward C. J.; Parker, Trevor; Watkins, G. Leonard, Synthetic Communications, 1974, 4(5), 303-6

Synthetic Circuit 20

Reaction Conditions
Reference
Cyclization of undec-10-enoic acid by polyphosphoric acid
Ansell, Martin F.; Kafka, T. M., Tetrahedron, 1969, 25(24), 6025-6

Synthetic Circuit 21

Reaction Conditions
Reference
Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids
Belov, V. N.; Eryshev, B. Ya.; Avramenko, V. G.; Bratus, I. N.; Gornostaeva, A. A.; et al, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

dihydroisojasmone Raw materials

dihydroisojasmone Preparation Products

dihydroisojasmone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-41-0)ISOJASMONE
sfd18131
99%
200kg
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